Chlorhydrate de técalcétide

Vue d'ensemble

Description

Le chlorhydrate de R 568, également connu sous le nom de chlorhydrate de Tecalcet, est un modulateur allostérique positif et un agoniste allostérique du récepteur sensible au calcium humain (CaSR). Il présente une activité calcimimétique, ce qui signifie qu'il mime l'action du calcium sur les tissus, en particulier la glande parathyroïde. Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'homéostasie du calcium et les troubles associés .

Applications De Recherche Scientifique

R 568 hydrochloride is widely used in scientific research due to its ability to modulate the calcium-sensing receptor. Some of its applications include:

Mécanisme D'action

Target of Action

Tecalcet Hydrochloride, also known as R 568 Hydrochloride, primarily targets the Calcium Sensing Receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Tecalcet Hydrochloride acts as an agonist of the CaSR . It allosterically and positively modulates the CaSR, thereby increasing the sensitivity to activation by extracellular calcium . This modulation leads to a decrease in the release of Parathyroid Hormone (PTH) and an increase in the release of calcitonin .

Biochemical Pathways

The activation of CaSR by Tecalcet Hydrochloride affects several biochemical pathways. For instance, it has been shown to increase cell migration by activating Rac1 and Phospholipase C gamma 1 (PLCγ1) signaling . It also improves cell proliferation .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The activation of CaSR by Tecalcet Hydrochloride leads to a decrease in plasma calcium concentrations . This is due to the decreased release of PTH and increased release of calcitonin . Additionally, it has been shown to increase cell migration and improve cell proliferation .

Action Environment

It is known that the compound’s action can be influenced by the concentration of extracellular calcium , which can vary depending on dietary intake and other factors.

Analyse Biochimique

Biochemical Properties

Tecalcet hydrochloride acts as an agonist of the calcium-sensing receptor (CaSR) . It increases the sensitivity of cells to extracellular calcium . This modulation of the CaSR can influence various biochemical reactions within the cell.

Cellular Effects

Tecalcet hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell migration and proliferation . In a study involving intestinal porcine epithelial cells (IPEC-J2), Tecalcet hydrochloride was found to increase cell migration and proliferation . These effects were regulated by the activation of Rac1 and PLCγ1 signaling .

Molecular Mechanism

The molecular mechanism of action of Tecalcet hydrochloride involves its interaction with the calcium-sensing receptor (CaSR). As a CaSR modulator, Tecalcet hydrochloride increases the sensitivity of the receptor to extracellular calcium . This leads to the activation of intracellular signaling pathways, including the Rac1 and PLCγ1 pathways, which in turn influence cellular functions such as migration and proliferation .

Dosage Effects in Animal Models

In animal models, the effects of Tecalcet hydrochloride have been observed to vary with different dosages . For instance, in a study involving 10-week-old male Sprague-Dawley rats, different dosages of Tecalcet hydrochloride were found to have varying effects on serum levels of 1,25 (OH) 2 D 3 and parathyroid hormone (PTH) .

Metabolic Pathways

Tecalcet hydrochloride is involved in the modulation of calcium homeostasis, which is a critical metabolic pathway. It interacts with the calcium-sensing receptor (CaSR), influencing the receptor’s sensitivity to extracellular calcium

Subcellular Localization

The subcellular localization of Tecalcet hydrochloride is likely to be influenced by its target, the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor located in the cell membrane

Méthodes De Préparation

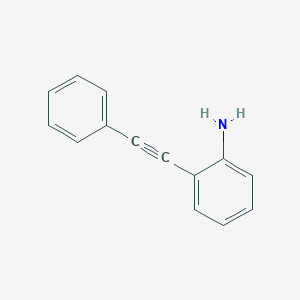

La synthèse du chlorhydrate de R 568 implique plusieurs étapes :

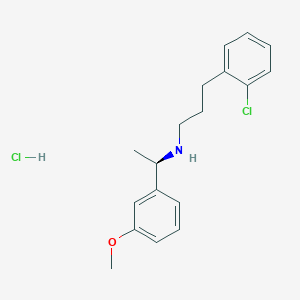

Préparation de la ®-3-méthoxy-alpha-méthylbenzylamine : Cet intermédiaire est préparé à partir de la 3-méthoxyacetophénone via la réaction de Leuckart, qui implique un chauffage avec du formiate d'ammonium.

Alkylation réductrice : L'amine chirale est ensuite soumise à une alkylation réductrice en un seul pot avec du 3-(2-chlorophényl)propionitrile. La réduction du nitrile par l'hydrure de diisobutylaluminium (DIBAL) à -78 °C produit un complexe d'imine intermédiaire qui, après addition de l'amine chirale, génère une imine.

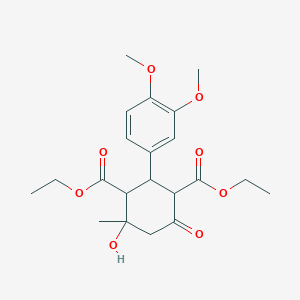

Procédure alternative : Une autre méthode implique l'alkylation du malonate de diéthyle avec du chlorure de 2-chlorobenzyl, suivie d'une hydrolyse et d'une décarboxylation pour produire de l'acide arylpropionique.

Analyse Des Réactions Chimiques

Le chlorhydrate de R 568 subit plusieurs types de réactions chimiques :

Oxydation et réduction : Le composé peut être impliqué dans des réactions redox, en particulier pendant sa synthèse où des intermédiaires sont réduits en utilisant des agents comme le DIBAL et le borohydrure de sodium.

Réactions de substitution : La synthèse implique des réactions de substitution nucléophile, telles que l'alkylation du malonate de diéthyle avec du chlorure de 2-chlorobenzyl.

Hydrolyse : La formamide intermédiaire est hydrolysée avec de l'acide chlorhydrique pendant la préparation de l'amine chirale.

Applications de la recherche scientifique

Le chlorhydrate de R 568 est largement utilisé dans la recherche scientifique en raison de sa capacité à moduler le récepteur sensible au calcium. Parmi ses applications, on peut citer :

Chimie : Il est utilisé pour étudier les mécanismes de modulation allostérique et d'activation des récepteurs.

Mécanisme d'action

Le chlorhydrate de R 568 exerce ses effets en augmentant allostériquement l'affinité du récepteur sensible au calcium pour les ions calcium. Cette activation déclenche une série d'événements intracellulaires, notamment la modulation des taux de calcium intracellulaire et la libération d'oxyde nitrique dans les cellules endothéliales . Le composé affecte également la phosphorylation de la synthase d'oxyde nitrique endothéliale (eNOS), contribuant à ses effets vasodilatateurs .

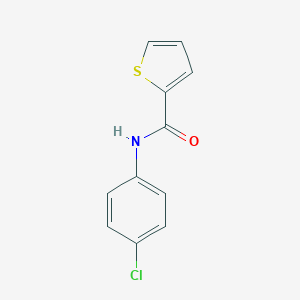

Comparaison Avec Des Composés Similaires

Le chlorhydrate de R 568 est unique parmi les calcimimétiques en raison de son action spécifique sur le récepteur sensible au calcium. Parmi les composés similaires, on peut citer :

Cinacalcet : Un autre calcimimétique qui cible également le CaSR, mais qui possède des propriétés pharmacocinétiques différentes.

Etelcalcetide : Un calcimimétique à base de peptides avec un mécanisme d'action différent de celui du chlorhydrate de R 568.

NPS 2143 : Un modulateur allostérique négatif du CaSR, utilisé pour étudier les effets opposés des calcimimétiques.

Le chlorhydrate de R 568 se distingue par sa forte puissance et son efficacité dans la modulation du CaSR, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXUXANREVNZLH-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170263 | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177172-49-5 | |

| Record name | Tecalcet hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

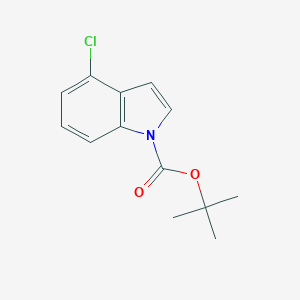

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of tecalcet hydrochloride and how does it differ from its successor, cinacalcet hydrochloride?

A1: Tecalcet hydrochloride and cinacalcet hydrochloride are both calcimimetics, meaning they mimic the action of calcium in the body. They achieve this by activating the calcium-sensing receptor (CaSR) located on the parathyroid gland. This activation leads to a decrease in parathyroid hormone (PTH) secretion, which in turn helps to lower serum calcium levels []. While the specific mechanism of action is similar, cinacalcet hydrochloride was developed to address the shortcomings of tecalcet hydrochloride, particularly its poor pharmacokinetic profile and rapid metabolism [].

Q2: What are the potential applications of tecalcet hydrochloride in pharmaceutical development?

A2: Tecalcet hydrochloride, being the predecessor of cinacalcet hydrochloride, provided valuable insights into the therapeutic potential of calcimimetics. These insights paved the way for the development of cinacalcet hydrochloride for treating primary and secondary hyperparathyroidism []. While not commercially available itself, tecalcet hydrochloride's exploration contributed significantly to understanding the structure-activity relationships within this drug class.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)

![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)